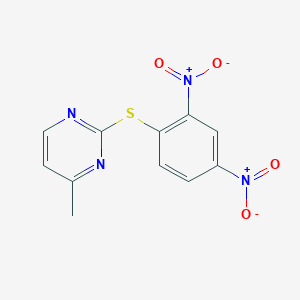
2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine, also known as BNPS-skatole, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC) and has been found to have a variety of biochemical and physiological effects. We will also list future directions for research on this compound.
Wirkmechanismus
2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine inhibits PKC by binding to the regulatory domain of the enzyme. This prevents the activation of PKC by diacylglycerol and other activators. The inhibition of PKC by 2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine has been found to be reversible and competitive.
Biochemische Und Physiologische Effekte
In addition to its effects on PKC, 2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine has been found to have a variety of other biochemical and physiological effects. These include inhibition of DNA synthesis, modulation of calcium channels, and inhibition of the mitochondrial permeability transition pore. 2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine has also been found to have anti-inflammatory effects and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine in lab experiments is its potency as a PKC inhibitor. This allows researchers to study the role of PKC in various biological processes. However, one limitation of using 2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine is its potential for off-target effects. Researchers must carefully control for these effects to ensure that their results are specific to PKC inhibition.
Zukünftige Richtungen
There are many potential future directions for research on 2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine. One area of interest is the development of more selective PKC inhibitors that do not have off-target effects. Another area of interest is the use of 2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine in the treatment of various diseases, including cancer and neurodegenerative disorders. Finally, researchers may investigate the role of PKC in various biological processes and the potential for PKC inhibition as a therapeutic strategy.
Synthesemethoden
2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine can be synthesized by reacting 2,4-dinitrophenylsulfenyl chloride with 4-methylpyrimidine in the presence of a base such as triethylamine. The reaction yields 2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine as a yellow powder. The purity of the compound can be improved by recrystallization from organic solvents.
Wissenschaftliche Forschungsanwendungen
2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine is widely used in scientific research as a potent inhibitor of PKC. PKC is a family of serine/threonine kinases that play a key role in signal transduction pathways. Inhibition of PKC by 2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine has been found to have a variety of biological effects, including inhibition of cell growth, induction of apoptosis, and modulation of ion channels and transporters.
Eigenschaften
CAS-Nummer |
71160-32-2 |
|---|---|
Produktname |
2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine |
Molekularformel |
C11H8N4O4S |
Molekulargewicht |
292.27 g/mol |
IUPAC-Name |
2-(2,4-dinitrophenyl)sulfanyl-4-methylpyrimidine |
InChI |
InChI=1S/C11H8N4O4S/c1-7-4-5-12-11(13-7)20-10-3-2-8(14(16)17)6-9(10)15(18)19/h2-6H,1H3 |
InChI-Schlüssel |
ZYDWRNHCAYNNMW-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CC1=NC(=NC=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Andere CAS-Nummern |
71160-32-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



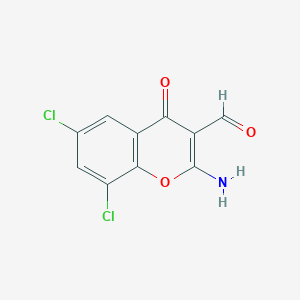
![7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B186320.png)
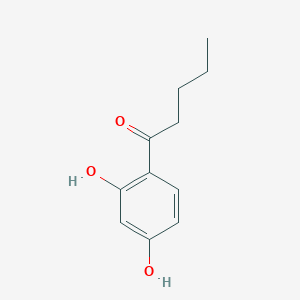
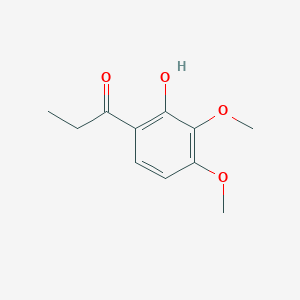
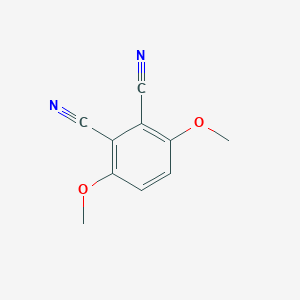
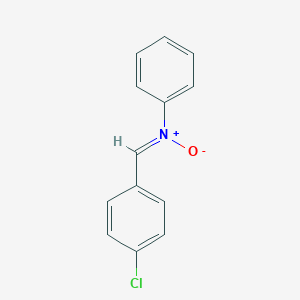
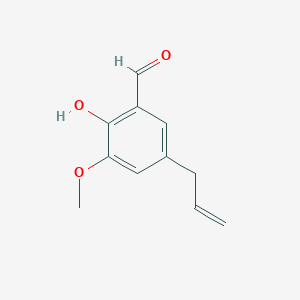
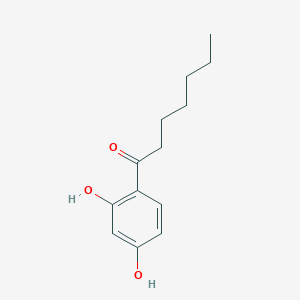
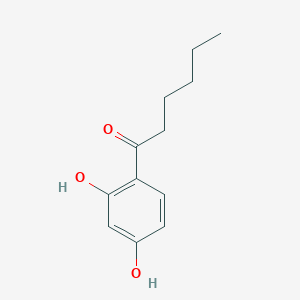
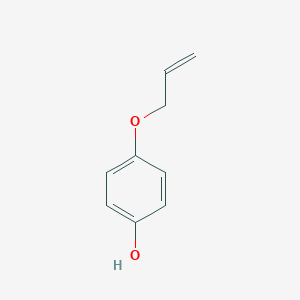
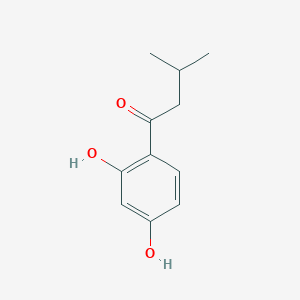
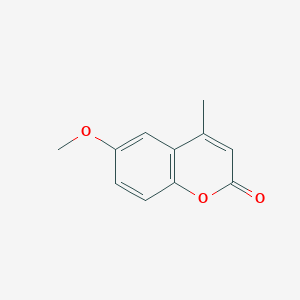
![2-[(3-Nitro-2-pyridinyl)amino]ethanol](/img/structure/B186337.png)
![1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B186340.png)